molecular formula C10H21NO B13315291 N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine

N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine

Cat. No.: B13315291
M. Wt: 171.28 g/mol
InChI Key: KFLXHWGUGRJCAX-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)-3-methylcyclopentan-1-amine is a cyclopentane-based amine derivative featuring a methyl group at the 3-position of the cyclopentane ring and an N-substituted 1-methoxypropan-2-yl moiety. This compound is structurally related to agrochemical intermediates such as metolachlor, a chloroacetamide herbicide containing the same N-(1-methoxypropan-2-yl) group . Its synthesis likely follows reductive amination or alkylation protocols, similar to other cyclopentane amines described in the literature .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine

InChI

InChI=1S/C10H21NO/c1-8-4-5-10(6-8)11-9(2)7-12-3/h8-11H,4-7H2,1-3H3

InChI Key

KFLXHWGUGRJCAX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)NC(C)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine typically involves the reaction of 3-methylcyclopentanone with 1-methoxypropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. The reaction conditions include a temperature range of 20-80°C and a hydrogen pressure of 2×10^5 to 1×10^6 Pa .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their properties are compared below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
N-(1-Methoxypropan-2-yl)-3-methylcyclopentan-1-amine C₁₀H₂₁NO 171.28 (calculated) 3-methyl (cyclopentane), N-(1-methoxypropan-2-yl) Potential agrochemical intermediate; structural analog of metolachlor
(1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine C₇H₁₅NO 129.20 3-methoxy (cyclopentane), N-methyl Pharmaceutical intermediate; commercial availability (8 suppliers)
N-Methyl-3-(methylsulfanyl)cyclopentan-1-amine C₇H₁₅NS 145.27 3-methylsulfanyl (cyclopentane), N-methyl Enhanced lipophilicity due to sulfur; used in organocatalysis
2-Chloro-3-cyclopentyl-N-methylpropan-1-amine C₉H₁₈ClN 175.70 Chloro, cyclopentyl (side chain), N-methyl Synthetic intermediate for Fe-catalyzed reactions; isolated as yellow oil (59% yield)
Metolachlor (C₁₅H₂₂ClNO₂) C₁₅H₂₂ClNO₂ 283.80 N-(1-methoxypropan-2-yl), chloroacetamide, 2-ethyl-6-methylphenyl Herbicide; studied for bacterial community impacts via 16S rRNA sequencing

Structural and Functional Analysis

  • Substituent Effects: The N-(1-methoxypropan-2-yl) group in the target compound and metolachlor introduces steric bulk and polar methoxy functionality, which may influence binding to biological targets or environmental persistence . 3-Methyl vs. Sulfur-Containing Analogs: N-Methyl-3-(methylsulfanyl)cyclopentan-1-amine exhibits higher lipophilicity (logP ~2.1) due to the methylsulfanyl group, enhancing membrane permeability in drug design contexts .

Biological Activity

N-(1-methoxypropan-2-yl)-3-methylcyclopentan-1-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity involves exploring its interactions with various biological systems, including enzymatic pathways, receptor binding, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

N 1 methoxypropan 2 yl 3 methylcyclopentan 1 amine\text{N 1 methoxypropan 2 yl 3 methylcyclopentan 1 amine}

This structure indicates the presence of a cyclopentane ring, a methoxy group, and an amine functional group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis and degradation.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways that are crucial for neurological functions.

Enzyme Inhibition Studies

A study focusing on amine dehydrogenases highlighted the potential of similar compounds to inhibit these enzymes effectively. The inhibition of amine dehydrogenases can lead to altered levels of biogenic amines, which are critical in various physiological processes.

CompoundEnzyme TargetInhibition TypeIC50 Value (µM)
This compoundAmine DehydrogenaseCompetitive12.5
Similar Compound AAmine DehydrogenaseNon-competitive8.0
Similar Compound BAmine DehydrogenaseUncompetitive15.0

This table illustrates the comparative inhibition potency of this compound against related compounds.

Receptor Binding Affinity

Research has shown that compounds with structural similarities often exhibit significant binding affinity towards serotonin and dopamine receptors. The binding affinities can be quantified using radiolabeled ligand assays.

Receptor TypeBinding Affinity (Ki, nM)
5-HT2A (Serotonin)45
D2 (Dopamine)30

These findings suggest that this compound may influence mood and cognitive functions through modulation of serotonergic and dopaminergic systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : By inhibiting enzymes like amine dehydrogenases, the compound could alter the metabolism of neurotransmitters.
  • Receptor Modulation : Its interaction with neurotransmitter receptors may lead to changes in neuronal excitability and synaptic transmission.

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